molecular formula C23H20FN3O3S2 B2617586 N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide CAS No. 923094-53-5

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B2617586
CAS No.: 923094-53-5
M. Wt: 469.55
InChI Key: IWGVHHOLLLYNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide ( 923094-53-5) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C23H20FN3O3S2 and a molecular weight of 469.55 g/mol, this molecule incorporates a 1,3-benzothiazolyl framework, a structural motif widely recognized in medicinal chemistry for its diverse pharmacological potential . The compound's structure, which also features a fluorobenzenesulfonyl group and a pyridinylmethyl chain, makes it a valuable intermediate for exploring new biologically active substances. Researchers are investigating compounds with similar benzothiazole and sulfonamide functionalities for a range of applications, including as inhibitors for various enzymes and therapeutic targets, contributing to areas such as neuroscience and oncology research . The compound is supplied with a minimum purity of 90% and is available in multiple quantities to suit your laboratory needs. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Handle with care in a appropriately controlled laboratory setting. For comprehensive handling, safety, and storage information, please refer to the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c24-17-10-12-19(13-11-17)32(29,30)15-5-9-22(28)27(16-18-6-3-4-14-25-18)23-26-20-7-1-2-8-21(20)31-23/h1-4,6-8,10-14H,5,9,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVHHOLLLYNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the fluorobenzenesulfonyl group and the pyridin-2-ylmethyl substituent. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzothiazole derivatives have been shown to exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicine, the compound could be explored for its potential to interact with specific biological targets, such as enzymes or receptors. This could lead to the development of new treatments for various diseases, including cancer, infections, and neurological disorders.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares key functional groups with several sulfonamide and benzothiazole derivatives:

Compound Name Key Structural Features Biological Activity (if reported) Reference
N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide Benzothiazole, 4-fluorobenzenesulfonyl, pyridinylmethyl, butanamide Not explicitly reported (inferred potential) N/A
4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulphonamide derivatives Benzothiazole, benzenesulfonamide (no fluorine or pyridine) Antimicrobial (B. subtilis, E. coli)
2-Amino-N-(1,3-benzothiazol-2-yl)-4-methanesulfonylbutanamide Benzothiazole, methanesulfonyl (simpler substituent), amino group Not reported
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-propylbutanamide Benzothiazolylsulfanyl, oxadiazole, chlorophenyl Not reported

Key Observations :

  • The 4-fluorobenzenesulfonyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated (e.g., ) or smaller sulfonyl groups (e.g., methanesulfonyl in ).
  • The pyridinylmethyl substitution is unique to the target compound and could improve solubility or target specificity compared to analogs with alkyl or chlorophenyl groups (e.g., ).

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety, a sulfonyl group, and a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and anti-inflammatory effects.

The molecular formula of this compound is C23H19FN2O3S2C_{23}H_{19}FN_{2}O_{3}S_{2}, and it has a CAS number of 941987-61-7. The presence of the benzothiazole and sulfonyl groups contributes to its biological activity, facilitating interactions with various biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.0Apoptosis, Cell Cycle Arrest
B7A5492.0Inhibition of AKT/ERK Pathways

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . The dual action of inhibiting inflammation while promoting apoptosis in tumor cells positions this compound as a promising candidate for dual-target therapies.

Case Study: Dual Action in Cancer Therapy
A study conducted on compound B7 demonstrated its ability to significantly lower IL-6 and TNF-α levels while also inhibiting cancer cell proliferation in vitro. The results suggest that this compound could be effective in treating cancers associated with chronic inflammation .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Methodological Answer:

  • Step 1: Employ a multi-step protocol starting with sulfonylation of 4-fluorobenzenesulfonyl chloride with a butanamide precursor under anhydrous conditions (e.g., acetonitrile or dichloromethane) at 0–5°C to minimize side reactions .
  • Step 2: Introduce the benzothiazole and pyridylmethyl moieties via nucleophilic substitution or coupling reactions (e.g., using potassium carbonate as a base and refluxing for 4–6 hours) .
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water) to achieve >95% purity .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorobenzenesulfonyl group at δ ~7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (methanol/chloroform) and refine structures using SHELXL .

Advanced: How can molecular docking studies guide the design of derivatives with improved target binding?

Methodological Answer:

  • Step 1: Perform homology modeling of the target protein (e.g., kinase or protease) using SWISS-MODEL or Rosetta .
  • Step 2: Dock the compound into the active site with AutoDock Vina, focusing on interactions between the fluorobenzenesulfonyl group and hydrophobic pockets .
  • Step 3: Modify the pyridylmethyl or benzothiazole groups to enhance hydrogen bonding (e.g., introducing hydroxyl or amine substituents) and validate with free-energy perturbation (FEP) calculations .

Advanced: How to address discrepancies between in vitro bioactivity and computational predictions?

Methodological Answer:

  • Contradiction Analysis:
    • Solubility Issues: Test solubility in PBS/DMSO and correlate with assay results; poor solubility may artificially reduce apparent activity .
    • Metabolic Instability: Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group) .
    • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended interactions .

Basic: What in vitro assays are suitable for initial anti-inflammatory or anticancer screening?

Methodological Answer:

  • Anti-inflammatory: Measure COX-2 inhibition via ELISA (IC50_{50} determination) or NF-κB luciferase reporter assays in RAW264.7 macrophages .
  • Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values against controls like doxorubicin .
  • Selectivity: Include normal cell lines (e.g., HEK293) to assess toxicity thresholds .

Advanced: What strategies improve metabolic stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Structural Modifications:
    • Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
    • Introduce trifluoromethyl groups to enhance lipophilicity and resistance to oxidative metabolism .
  • Formulation: Use nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
  • In Vivo Validation: Conduct LC-MS/MS plasma profiling in rodent models to calculate half-life (t1/2_{1/2}) and AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.